4-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)butanoic acid
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Overview
Description
4-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)butanoic acid is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)butanoic acid typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is catalyzed by imidazole in a solvent such as dimethylformamide (DMF). The process involves the conversion of alcohols to tert-butyldimethylsilyl ethers in high yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of flow microreactor systems for the efficient and sustainable synthesis of tertiary butyl esters .
Chemical Reactions Analysis
Types of Reactions
4-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)butanoic acid undergoes various types of reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO4 or OsO4.
Reduction: Reduction can be achieved using agents such as NaBH4 or LiAlH4.
Substitution: The tert-butyldimethylsilyl group can be substituted under acidic conditions or by using fluoride ions.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: NaBH4, LiAlH4
Substitution: Tetra-n-butylammonium fluoride (TBAF) in THF
Major Products Formed
The major products formed from these reactions include alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)butanoic acid is used in various scientific research applications:
Chemistry: It is used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: The compound is employed in synthetic glycobiology for the production of complex carbohydrates.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)butanoic acid involves the protection of hydroxyl groups through the formation of a stable silyl ether. This protection prevents unwanted side reactions during chemical transformations. The tert-butyldimethylsilyl group can be selectively removed under specific conditions, allowing for the controlled deprotection of the hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)butanoic acid is unique due to its specific structure, which combines the stability of the tert-butyldimethylsilyl group with the reactivity of the butanoic acid moiety. This combination allows for versatile applications in organic synthesis and research.
Properties
IUPAC Name |
4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O4Si/c1-12(2,3)17(4,5)16-10-9-15-8-6-7-11(13)14/h6-10H2,1-5H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTPQUHRFXGRFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O4Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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